molecular formula C13H13N3OS B11856196 4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- CAS No. 61492-52-2

4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)-

Cat. No.: B11856196
CAS No.: 61492-52-2
M. Wt: 259.33 g/mol
InChI Key: MGWRCTNSQXXMNF-UHFFFAOYSA-N
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Description

4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- is a heterocyclic compound that combines the structural features of thiazolone and indole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- typically involves the reaction of indole derivatives with thiazolone precursors under specific conditions. One common method includes the use of N-methoxycarbamoyl indoles and propargyl alcohols in a Rh(iii)-catalyzed C–H allenylation/annulation reaction . This method is highly efficient and regioselective, providing a straightforward route to the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the compound.

Scientific Research Applications

4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(5H)-Thiazolone, 5-(1H-indol-3-ylmethyl)-2-(methylamino)- is unique due to its specific combination of thiazolone and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61492-52-2

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

5-(1H-indol-3-ylmethyl)-2-methylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13N3OS/c1-14-13-16-12(17)11(18-13)6-8-7-15-10-5-3-2-4-9(8)10/h2-5,7,11,15H,6H2,1H3,(H,14,16,17)

InChI Key

MGWRCTNSQXXMNF-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC(=O)C(S1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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